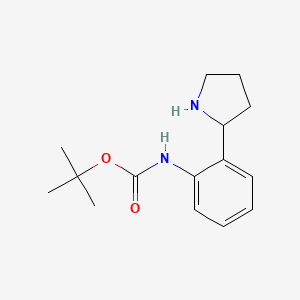![molecular formula C9H20N2O4S B13594868 tert-butylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13594868.png)
tert-butylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a methylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. This method allows for the precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl (2-amino-2-methylpropyl)carbamate
- tert-Butyl (2-aminocyclopentyl)methylcarbamate
Uniqueness
tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H20N2O4S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-7(16(13,14)10-5)6-11-8(12)15-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
OAYCXMRRUOZAIE-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)S(=O)(=O)NC |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)









![[5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13594882.png)

